Indeloxazine hydrochloride, (R)-

Cerebral ischemia Neuroprotection Chiral pharmacology

(R)-Indeloxazine hydrochloride (CAS 104908-43-2), also designated as the (+)-isomer or dextro-enantiomer of indeloxazine, is a chiral small-molecule serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) originally developed by Yamanouchi Pharmaceutical Co., Ltd. The racemic form was marketed in Japan as a cerebral activator and antidepressant under trade names Elen and Noin for cerebrovascular disease sequelae, while the isolated (R)-(+)-enantiomer (studied as the benzenesulfonate salt AS1069562) has been characterized as possessing a multimechanistic pharmacological profile that includes 5-HT and NE reuptake inhibition (IC50 values of 0.35 μM and 3.3 μM, respectively for the benzenesulfonate salt), 5-HT1A and 5-HT3 receptor affinity, and facilitation of acetylcholine release via 5-HT4 receptors.

Molecular Formula C14H18ClNO2
Molecular Weight 267.753
CAS No. 104908-43-2
Cat. No. B561312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeloxazine hydrochloride, (R)-
CAS104908-43-2
SynonymsMorpholine, 2-[(1H-inden-7-yloxy)methyl]-, hydrochloride, (R)-
Molecular FormulaC14H18ClNO2
Molecular Weight267.753
Structural Identifiers
SMILESC1COC(CN1)COC2=CC=CC3=C2CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12;/h1-4,6,12,15H,5,7-10H2;1H/t12-;/m1./s1
InChIKeyKEBHLNDPKPIPLI-UTONKHPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Indeloxazine Hydrochloride (CAS 104908-43-2): Chiral SNRI with Cerebral Activating and Analgesic Properties for Research Procurement


(R)-Indeloxazine hydrochloride (CAS 104908-43-2), also designated as the (+)-isomer or dextro-enantiomer of indeloxazine, is a chiral small-molecule serotonin (5-HT) and norepinephrine (NE) reuptake inhibitor (SNRI) originally developed by Yamanouchi Pharmaceutical Co., Ltd. [1]. The racemic form was marketed in Japan as a cerebral activator and antidepressant under trade names Elen and Noin for cerebrovascular disease sequelae, while the isolated (R)-(+)-enantiomer (studied as the benzenesulfonate salt AS1069562) has been characterized as possessing a multimechanistic pharmacological profile that includes 5-HT and NE reuptake inhibition (IC50 values of 0.35 μM and 3.3 μM, respectively for the benzenesulfonate salt), 5-HT1A and 5-HT3 receptor affinity, and facilitation of acetylcholine release via 5-HT4 receptors [2][3].

Why (R)-Indeloxazine Hydrochloride Cannot Be Substituted by Racemic Indeloxazine or Other SNRIs for Research Requiring Chiral-Specific Outcomes


The racemic form (CAS 65043-22-3), the (-)-isomer (CAS 76489-35-5), and other in-class SNRIs such as duloxetine and amitriptyline each present distinct pharmacological profiles that cannot be interchanged with the (R)-(+)-isomer hydrochloride without introducing quantifiable confounds. The (R)- and (S)-enantiomers of indeloxazine show marked stereospecificity in both anti-hypoxic potency and monoamine uptake inhibition, with the (+)-isomer being approximately 3–10-fold more potent than the (-)-isomer in anti-hypoxic/anti-ischemic assays [1]. Furthermore, the (R)-isomer exhibits broader analgesic coverage across allodynia subtypes, a persistent curative-like analgesic effect after treatment discontinuation, restoration of neurotrophic factors, and a favorable gastric emptying safety profile relative to duloxetine and amitriptyline—differentiating features not shared by the racemate or the (-)-isomer [2][3].

Quantitative Differentiation Evidence for (R)-Indeloxazine Hydrochloride (CAS 104908-43-2)


Anti-Hypoxic/Anti-Ischemic Potency: (R)-(+)-Isomer Demonstrates 3–10-Fold Superiority Over the (-)-Isomer

In direct enantiomer head-to-head comparisons, the (+)-isomer of indeloxazine (which corresponds to the (R)-configuration) was approximately 3–10 times more potent than the (-)-isomer in anti-hypoxic and anti-ischemic assays [1]. Both the racemate and the (+)-isomer prolonged survival time of mice exposed to nitrogen gas anoxia and extended gasping duration in decapitated mice, while selective 5-HT reuptake inhibitors (citalopram, alaproclate, zimeldine) and selective NE reuptake inhibitors (maprotiline, viloxazine) failed to show any anti-hypoxic properties—and amitriptyline actually shortened survival time in hypoxic mice [1].

Cerebral ischemia Neuroprotection Chiral pharmacology

Gastric Emptying Safety Margin: (R)-(+)-Indeloxazine Separates Analgesic Dose from GI Side-Effect Dose Unlike Duloxetine and Amitriptyline

In a gastric emptying study embedded within a chronic constriction injury (CCI) neuropathic pain model, AS1069562 (the benzenesulfonate salt of (R)-indeloxazine) affected gastric emptying only at the same dose that exerted analgesia [1]. In contrast, duloxetine and amitriptyline significantly reduced gastric emptying at doses lower than those required to produce analgesic effects [1]. This indicates a dissociation between analgesic efficacy and gastrointestinal adverse effects for the (R)-isomer that is not present in the comparator SNRIs.

Neuropathic pain Gastrointestinal tolerability Therapeutic index

Broader Analgesic Coverage Across Allodynia Subtypes: (R)-(+)-Isomer Inhibits Both C-Fiber and Non-C-Fiber Allodynia Unlike Duloxetine or Amitriptyline

In a prostaglandin-induced spinal hypersensitivity model, AS1069562 demonstrated the unique ability to inhibit both C-fiber-dependent allodynia (PGF2α-induced) and non-C-fiber-dependent allodynia (PGE2-induced) in mice [1]. Duloxetine inhibited only non-C-fiber-triggered allodynia (PGE2 model, ineffective in PGF2α model), while amitriptyline inhibited only C-fiber-triggered allodynia (PGF2α model, ineffective in PGE2 model) [1]. This broader coverage was mechanistically linked to AS1069562's affinity for both 5-HT1A and 5-HT3 receptors, beyond its 5-HT/NE reuptake inhibition [1].

Allodynia C-fiber Prostaglandin-induced pain Broad-spectrum analgesia

Curative-Like Persistent Analgesia After Drug Discontinuation: (R)-(+)-Isomer Maintains Effect After 1-Week Washout Unlike Duloxetine

In a streptozotocin (STZ)-induced diabetic neuropathy rat model, repeated daily administration of AS1069562 for 4 weeks produced an analgesic effect on mechanical allodynia that persisted even after a 1-week treatment discontinuation, at which point plasma concentrations of AS1069562 were undetectable [1]. In contrast, duloxetine's analgesic efficacy completely disappeared after the same treatment discontinuation period [1]. This persistence indicates a disease-modifying or curative-like pharmacological effect unique to the (R)-isomer.

Diabetic neuropathy Persistent analgesia Disease modification Treatment discontinuation

Neurotrophic Factor Restoration and Nerve Conduction Recovery: (R)-(+)-Isomer Reverses Pathological Deficits Where Duloxetine Does Not

In the same STZ-induced diabetic neuropathy study, AS1069562 significantly restored decreased insulin-like growth factor 1 (IGF-1) mRNA levels in dorsal root ganglion and fibroblast growth factor 2 (FGF-2) mRNA levels in spinal cord, whereas duloxetine did not affect the expression levels of either neurotrophic factor [1]. Additionally, AS1069562 reversed the slowing of nerve conduction velocity in STZ rats [1]. These neurorestorative effects were absent with duloxetine treatment under identical conditions.

Neurotrophic factors Nerve conduction velocity Diabetic neuropathy IGF-1 FGF-2

Divergent Spinal Monoamine Turnover: (R)-(+)-Isomer Elevates Both 5-HT and NE to Metabolite Ratios Unlike Duloxetine

AS1069562 treatment in CCI rats increased the ratio of both 5-HT and NE to their respective metabolites in spinal cord tissue, indicating reduced turnover of both monoamines [1]. Duloxetine, however, slightly increased only the ratio of 5-HT to its metabolite and did not alter the NE-to-metabolite ratio [1]. This divergent pattern—despite AS1069562 having weaker in vitro reuptake inhibition than duloxetine—suggests additional pharmacological mechanisms beyond transporter blockade contributing to the (R)-isomer's in vivo monoamine modulation [1].

Monoamine turnover Spinal cord Serotonin Norepinephrine Metabolite ratio

High-Impact Research and Procurement Application Scenarios for (R)-Indeloxazine Hydrochloride


Neuropathic Pain Model Studies Requiring Broad-Spectrum Analgesia Without GI Confounds

In chronic constriction injury (CCI) and prostaglandin-induced hypersensitivity models, (R)-indeloxazine provides simultaneous coverage of both C-fiber and non-C-fiber allodynia subtypes [1][2], a breadth unmatched by duloxetine (non-C-fiber only) or amitriptyline (C-fiber only). Its gastric emptying profile allows analgesia without the gastrointestinal confounds that emerge at sub-analgesic doses of duloxetine and amitriptyline [3], enabling cleaner behavioral pain readouts in chronic dosing paradigms.

Diabetic Neuropathy Research with Neurorestorative Endpoints

The (R)-isomer's unique ability to restore IGF-1 and FGF-2 neurotrophic factor expression and reverse nerve conduction velocity slowing in STZ-induced diabetic rats [4] positions it as a single-agent tool for studies investigating coupled analgesic and neurorestorative mechanisms. Duloxetine, which lacks these neurotrophic effects under identical conditions [4], cannot substitute for this purpose.

Disease-Modifying Analgesic Discovery: Persistent Post-Discontinuation Efficacy Paradigms

The curative-like analgesic persistence observed after 1-week treatment discontinuation—with undetectable plasma levels [4]—makes (R)-indeloxazine a valuable reference compound for phenotypic screening aimed at identifying disease-modifying rather than symptomatic pain therapeutics. The comparator duloxetine loses all efficacy upon washout under identical conditions [4].

Cerebral Ischemia and Hypoxia Neuroprotection Studies Requiring Stereospecific Potency

For cerebral ischemia and hypoxia models, the (R)-(+)-isomer is the essential enantiomer, exhibiting 3–10× greater anti-hypoxic potency than the (-)-isomer [5]. Selective 5-HT reuptake inhibitors (citalopram), selective NE reuptake inhibitors (maprotiline), and the tricyclic antidepressant amitriptyline fail to show anti-hypoxic activity or worsen outcomes [5], making the (R)-isomer the only candidate in its class with validated neuroprotective effects in anoxia models.

Quote Request

Request a Quote for Indeloxazine hydrochloride, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.